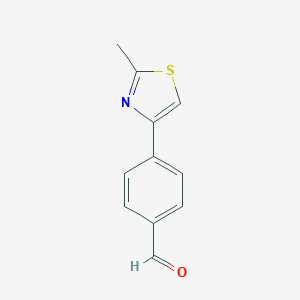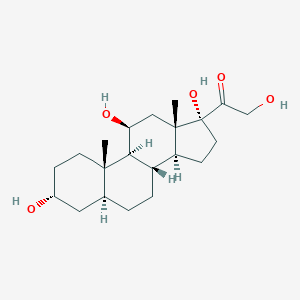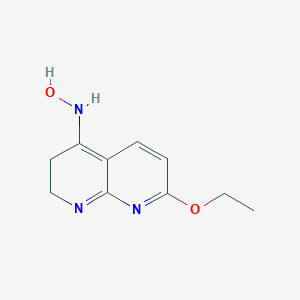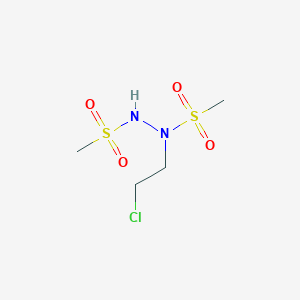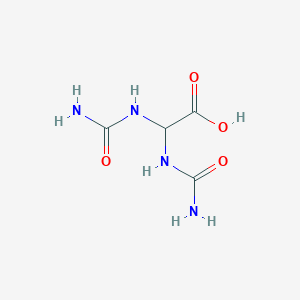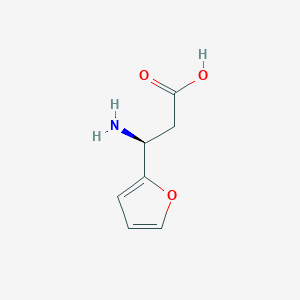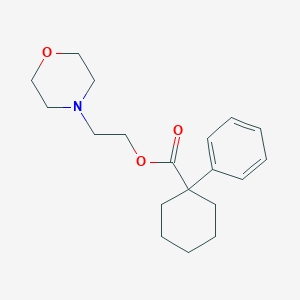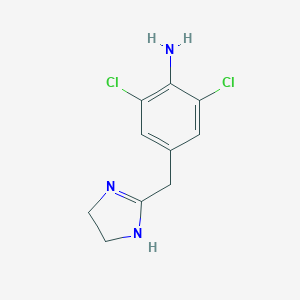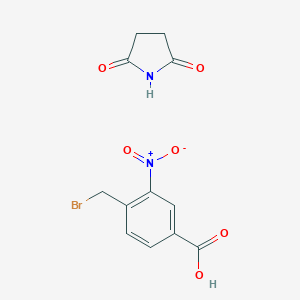
4-Bromomethyl-3-nitrobenzoic acid succinimide ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 4-bromomethyl-3-nitrobenzoic acid and succinimide ester, and it has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester involves the reaction of the bromomethyl group with the amino groups of proteins. This reaction results in the formation of a stable amide bond, which allows for the labeling of proteins. The labeled proteins can be identified and quantified using mass spectrometry, allowing for the analysis of different proteins and their expression levels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester have not been extensively studied. However, it has been reported that this compound does not have any significant toxic effects on cells or tissues. Additionally, it has been shown to be stable under various conditions, allowing for its use in different research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is its ability to label proteins selectively. This compound reacts with the amino groups of proteins, allowing for the identification and quantification of different proteins. Additionally, it is stable under various conditions, allowing for its use in different research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester. One of the potential applications is in the field of drug discovery, where it can be used to identify and quantify different proteins involved in various diseases. Additionally, it can be used in the development of new diagnostic tools and therapies. Another potential application is in the field of environmental science, where it can be used to monitor and quantify different proteins in environmental samples. Overall, the future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Conclusion:
In conclusion, 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been used in proteomics for the identification and quantification of different proteins. Its mechanism of action involves the reaction with the amino groups of proteins, resulting in the formation of a stable amide bond. The advantages of using this compound include its ability to label proteins selectively and its stability under various conditions. However, its high cost may limit its use in some research applications. The future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been reported in various research articles. One of the commonly used methods involves the reaction of 4-bromomethyl-3-nitrobenzoic acid with succinimide ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been used in various scientific research applications. One of the significant applications is in the field of proteomics, where it is used as a labeling reagent for the identification and quantification of proteins. This compound reacts with the amino groups of proteins, resulting in the formation of a stable amide bond. The labeled proteins can be separated and identified using mass spectrometry, allowing for the identification of different proteins and their expression levels.
Propiedades
Número CAS |
141884-92-6 |
|---|---|
Nombre del producto |
4-Bromomethyl-3-nitrobenzoic acid succinimide ester |
Fórmula molecular |
C12H11BrN2O6 |
Peso molecular |
359.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-nitrobenzoic acid;pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H6BrNO4.C4H5NO2/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;6-3-1-2-4(7)5-3/h1-3H,4H2,(H,11,12);1-2H2,(H,5,6,7) |
Clave InChI |
KJOBWXQEWWRKTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
SMILES canónico |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Otros números CAS |
141884-92-6 |
Sinónimos |
4-bromomethyl-3-nitrobenzoic acid succinimide ester BNBA-SE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



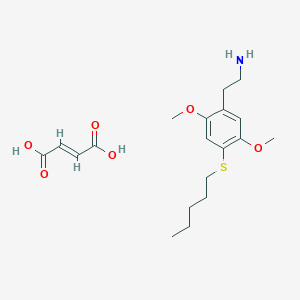
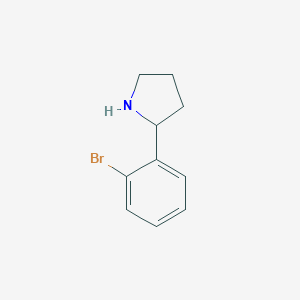
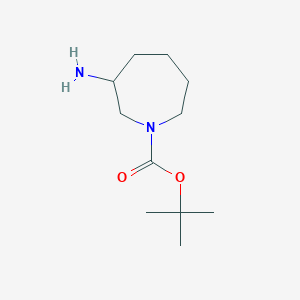
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
